Ethyl-S-(+)-Clopidogrel Sulfate
CAS No.: 1357474-92-0
Cat. No.: VC0193945
Molecular Formula: C17H20ClNO6S2
Molecular Weight: 433.93
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357474-92-0 |
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Molecular Formula | C17H20ClNO6S2 |
Molecular Weight | 433.93 |
IUPAC Name | ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Standard InChI | InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 |
SMILES | CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Appearance | Off-White Solid |
Melting Point | 56-57°C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl-S-(+)-Clopidogrel Sulfate is chemically characterized as ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate . The compound possesses a molecular formula of C17H20ClNO6S2 and a molecular weight of 433.9 g/mol . It is identified in chemical databases by multiple CAS numbers, including 1357474-92-0 and 1332612-57-3, indicating its recognition and cataloging in various chemical repositories . The structure features a central chiral carbon atom with S-configuration, which is bonded to a 2-chlorophenyl group, a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl heterocyclic system, and an ethyl acetate moiety, with the entire structure forming a salt with sulfuric acid.
Physical and Chemical Properties
The physical and chemical properties of Ethyl-S-(+)-Clopidogrel Sulfate are fundamental to its identification, purification, and pharmaceutical applications. The table below summarizes the key characteristics of this compound:
Property | Value |
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Molecular Formula | C17H20ClNO6S2 |
Molecular Weight | 433.9 g/mol |
CAS Numbers | 1357474-92-0, 1332612-57-3 |
IUPAC Name | Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate |
Parent Compound | Ethyl clopidogrel (CID 71124360) |
Stereochemistry | S-(+) configuration |
The S-(+) stereochemistry is particularly significant for the biological activity of this compound, as stereoisomers of pharmaceutical compounds frequently display different pharmacological profiles and efficacies. This specific stereochemical configuration contributes to the compound's potential application in pharmaceutical development.
Synthesis Methods and Preparation
Synthetic Routes
Several synthetic pathways have been developed for the preparation of Ethyl-S-(+)-Clopidogrel Sulfate, with varying degrees of efficiency and scalability. These methods are crucial for both industrial production and laboratory synthesis of this important compound.
Tosylation Route
One efficient synthetic pathway for related clopidogrel compounds begins with the tosylation of thiophene-2-ethanol with p-toluenesulfonyl chloride . This approach represents a viable method for large-scale synthesis of clopidogrel derivatives, which can be adapted for the preparation of Ethyl-S-(+)-Clopidogrel Sulfate through appropriate modifications of the ester group.
Strecker Synthesis Route
Another documented synthetic approach for clopidogrel compounds starts with the condensation of o-chloro benzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine employing Strecker synthesis to produce a cyano intermediate . This intermediate is subsequently converted to an amide, which undergoes further transformations to yield racemic clopidogrel. The racemic mixture is then resolved using L-camphorsulfonic acid to isolate the desired S-(+) enantiomer . The ethyl ester derivative can be prepared through appropriate modifications of this synthetic route.
Industrial Production Methods
The industrial-scale production of Ethyl-S-(+)-Clopidogrel Sulfate necessitates rigorous control of reaction parameters to ensure high yield, purity, and stereochemical integrity. The manufacturing process typically employs:
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Large-scale chemical reactors with precise temperature control capabilities
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Stringent regulation of pressure, pH, and reaction time
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Sophisticated purification techniques including crystallization and chromatography
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Analytical monitoring throughout the process to ensure quality control
The production process must be designed to maximize the yield of the S-(+) enantiomer while minimizing contamination with the R-(-) form, as the stereochemical purity directly impacts the compound's utility in pharmaceutical applications.
Chemical Reactivity and Transformations
Reaction Profile
Ethyl-S-(+)-Clopidogrel Sulfate exhibits diverse chemical reactivity that is significant for its synthesis, modification, and potential metabolic transformations. Understanding these reactions is essential for developing improved synthetic routes and exploring structure-activity relationships.
The table below summarizes the major reaction types and corresponding reagents and products:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | H₂O₂, KMnO₄ | Sulfoxides, Sulfones |
Reduction | LiAlH₄, NaBH₄ | Corresponding alcohols |
Substitution | Sodium ethoxide, Potassium tert-butoxide | Various substituted derivatives |
Oxidation Reactions
The compound can undergo oxidation reactions to form sulfoxides and sulfones, primarily through reactions at the sulfur atoms in the molecule. Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly employed for these transformations under controlled conditions. These oxidation products may exhibit altered physicochemical properties and potentially different biological activities compared to the parent compound.
Reduction Reactions
Reduction reactions can convert Ethyl-S-(+)-Clopidogrel Sulfate to corresponding alcohols through the action of reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions typically target the ester functionality, resulting in the formation of primary alcohols. The reduction products may serve as intermediates for further synthetic transformations or as potential metabolites in biological systems.
Substitution Reactions
Nucleophilic substitution reactions can replace the ethyl group with other functional groups, expanding the structural diversity of clopidogrel derivatives. These transformations commonly utilize reagents such as sodium ethoxide and potassium tert-butoxide under basic conditions. The resulting compounds may exhibit modified pharmacokinetic profiles or altered receptor interactions, potentially leading to improved therapeutic agents.
Pharmaceutical Relevance and Research Applications
Relationship to Clopidogrel
Ethyl-S-(+)-Clopidogrel Sulfate is structurally related to clopidogrel, a widely used antiplatelet medication marketed under brand names such as Plavix and Zyllt . Clopidogrel itself is administered as a prodrug that requires metabolic activation to exert its therapeutic effects. Understanding the structural and chemical properties of Ethyl-S-(+)-Clopidogrel Sulfate provides valuable insights into the structure-activity relationships of this important class of compounds.
Research Applications
Ethyl-S-(+)-Clopidogrel Sulfate serves multiple important functions in scientific research and pharmaceutical development:
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As a chiral building block in the synthesis of complex organic molecules
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In studies investigating interactions with biological macromolecules and cellular processes
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As a reference standard in pharmaceutical quality control and analytical method development
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In the development and optimization of synthetic routes for clopidogrel and related antiplatelet agents
The compound's well-defined stereochemistry and chemical structure make it particularly valuable for these applications, contributing to advancements in antiplatelet therapy and cardiovascular medicine.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Ethyl-S-(+)-Clopidogrel Sulfate belongs to a family of related compounds, including the clinically used clopidogrel bisulfate and various isotopically labeled derivatives utilized for analytical purposes. The table below compares Ethyl-S-(+)-Clopidogrel Sulfate with selected related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Distinction |
---|---|---|---|
Ethyl-S-(+)-Clopidogrel Sulfate | C17H20ClNO6S2 | 433.9 | Ethyl ester, S-configuration |
Clopidogrel Bisulfate | C16H16ClNO2S·H2SO4 | 419.9 | Methyl ester, clinically used form |
rac-Clopidogrel-d3 Hydrogen Sulfate | C16H15D3ClNO6S2 | 422.92 | Deuterium-labeled analog |
rac-Clopidogrel-d4 Hydrogen Sulfate | C16H14D4ClNO6S2 | 423.92 | Deuterium-labeled analog |
rac-Clopidogrel-13C,d3 Hydrogen Sulfate | C1513CH15D3ClNO6S2 | 423.91 | Carbon-13 and deuterium-labeled analog |
These structurally related compounds are valuable for various applications, particularly in analytical chemistry for drug monitoring, pharmacokinetic studies, and quality control processes . The isotopically labeled derivatives are especially useful as internal standards in mass spectrometry-based analytical methods.
Comparison with Clopidogrel
The primary structural difference between Ethyl-S-(+)-Clopidogrel Sulfate and clopidogrel bisulfate lies in the ester group—ethyl versus methyl, respectively. Clopidogrel bisulfate is the clinically utilized form of the drug, administered as a 75-300 mg daily dose for various cardiovascular indications . The conversion from the ethyl ester to the methyl ester represents an important step in the synthetic pathway for producing the pharmaceutical product.
The pharmacokinetic profile of clopidogrel includes approximately 50% absorption from the intestine, with the active metabolite reaching maximum concentration after 30-60 minutes . These properties are directly influenced by the structural features shared with Ethyl-S-(+)-Clopidogrel Sulfate, highlighting the importance of understanding structure-property relationships in this class of compounds.
Synthesis and Resolution Techniques
Chiral Resolution Methods
The preparation of Ethyl-S-(+)-Clopidogrel Sulfate necessitates effective methods for resolving the racemic mixture to obtain the desired S-(+) enantiomer. One documented approach for clopidogrel compounds employs L-(-)-camphor sulfonic acid monohydrate as a resolving agent . The process involves the formation of a diastereomeric salt, which can be separated based on differential solubility properties. The resolved salt is subsequently processed to yield the pure S-(+) enantiomer with high stereochemical purity.
Advanced Synthetic Approaches
Recent advances in synthetic methodologies have led to improved processes for preparing Ethyl-S-(+)-Clopidogrel Sulfate and related compounds. These approaches focus on enhancing efficiency, reducing waste, and improving stereochemical control. The synthetic route described by Bandichhor et al. demonstrates a large-scale synthesis method that achieves high purity (99.8% by HPLC) and good yield (76%) . Such optimized synthetic protocols are essential for industrial production of this important compound.
Analytical Characterization
Spectroscopic Analysis
The structural characterization of Ethyl-S-(+)-Clopidogrel Sulfate and related compounds typically employs multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, with characteristic signals for the aromatic protons, heterocyclic system, and ethyl ester group . Mass spectrometry is valuable for molecular weight confirmation and structural elucidation, typically showing a molecular ion peak consistent with the expected molecular formula .
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and quality control of Ethyl-S-(+)-Clopidogrel Sulfate. High-Performance Liquid Chromatography (HPLC) is commonly employed to evaluate chemical purity and detect potential impurities or degradation products. Chiral HPLC methods are particularly important for assessing stereochemical purity, ensuring that the S-(+) enantiomer is present at the required level of stereochemical enrichment.
Ethyl-S-(+)-Clopidogrel Sulfate represents a significant compound in antiplatelet drug development and pharmaceutical research. Its well-defined chemical structure, established synthetic routes, and relationship to the clinically important drug clopidogrel underscore its importance in medicinal chemistry and pharmaceutical science. The compound's role as a synthetic intermediate, reference standard, and research tool continues to support advancements in cardiovascular medicine.
Future research directions involving Ethyl-S-(+)-Clopidogrel Sulfate may include the development of improved synthetic methods with enhanced efficiency and stereochemical control, investigation of novel derivatives with optimized pharmacological properties, and exploration of alternative formulations for clopidogrel and related compounds. Additionally, continued research into the structure-activity relationships of this compound class may lead to the discovery of next-generation antiplatelet agents with improved efficacy and safety profiles.
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